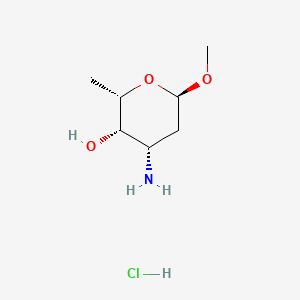![molecular formula C20H26Cl2N4O3S B1141387 1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride CAS No. 1613439-62-5](/img/structure/B1141387.png)
1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride
Descripción general
Descripción
PF-05274857 hydrochloride is a potent, orally active, selective Smoothened (Smo) antagonist that is permeable through the blood-brain barrier. It has significant research potential in various tumors, including brain tumors and brain metastases driven by activated Hedgehog (Hh) pathways .
Mecanismo De Acción
Target of Action
The primary target of PF-05274857 HCl is the Smoothened (Smo) receptor . The Smo receptor is a key component of the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and adult tissue homeostasis .
Mode of Action
PF-05274857 HCl acts as a potent and selective antagonist of the Smo receptor . It binds to the Smo receptor with an IC50 of 5.8 nM and a Ki of 4.6 nM . By inhibiting the Smo receptor, PF-05274857 HCl effectively blocks the Hh signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by PF-05274857 HCl is the Hh signaling pathway . By inhibiting the Smo receptor, PF-05274857 HCl prevents the activation of this pathway, leading to a decrease in the transcriptional activity of the downstream gene Gli1 .
Pharmacokinetics
PF-05274857 HCl is orally active and brain-penetrant . This means it can be administered orally and is capable of crossing the blood-brain barrier to exert its effects in the central nervous system.
Análisis Bioquímico
Biochemical Properties
PF-05274857 hydrochloride acts as a potent and selective Smoothened (Smo) antagonist . Smo is a protein that plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth, cell specialization, and the normal shaping (patterning) of the body .
Cellular Effects
PF-05274857 hydrochloride has been shown to completely block downstream gene Gli1 transcriptional activity in Gli-Luc mouse embryonic fibroblast (MEF) cells . This indicates that PF-05274857 hydrochloride can influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of PF-05274857 hydrochloride involves its action as a Smoothened (Smo) antagonist . By binding to Smo, it inhibits the activation of the Hedgehog (Hh) signaling pathway . This can lead to changes in gene expression and potentially inhibit the growth of certain types of tumors .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at room temperature .
Dosage Effects in Animal Models
It is known that the compound has shown anti-tumor activity in a mouse medulloblastoma model .
Metabolic Pathways
It is known that the compound acts as an antagonist of the Smoothened (Smo) receptor, which is part of the Hedgehog signaling pathway .
Subcellular Localization
It is known that the compound is a Smoothened (Smo) antagonist, and Smo is a transmembrane protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PF-05274857 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving piperazine and bipyridine derivatives .
Industrial Production Methods
Industrial production methods for PF-05274857 hydrochloride are also proprietary. Typically, large-scale production involves optimization of the synthetic route to ensure high yield and purity. The compound is then purified using standard techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
PF-05274857 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Aplicaciones Científicas De Investigación
PF-05274857 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Hedgehog signaling pathway.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating tumors, particularly brain tumors and brain metastases.
Industry: Utilized in the development of new drugs targeting the Hedgehog signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds
Vismodegib: Another Smo antagonist used in the treatment of basal cell carcinoma.
Sonidegib: A Smo antagonist with similar applications in cancer therapy.
Itraconazole: An antifungal agent that also exhibits Smo antagonistic activity .
Uniqueness
PF-05274857 hydrochloride is unique due to its high potency, selectivity, and ability to permeate the blood-brain barrier. This makes it particularly valuable for research in brain tumors and brain metastases driven by activated Hh pathways .
Propiedades
IUPAC Name |
1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3S.ClH/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;/h10-13H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNFUQAVPTTQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


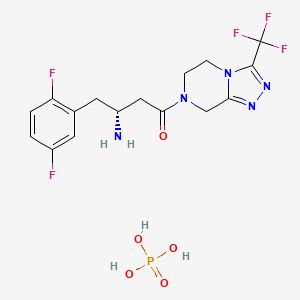
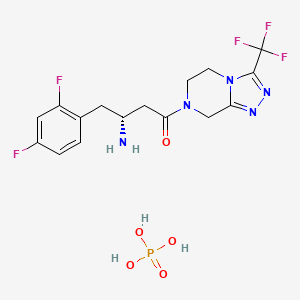


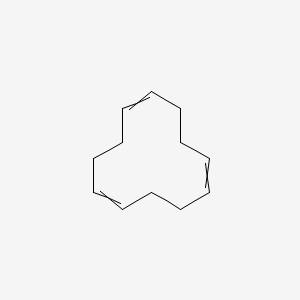
![[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B1141320.png)
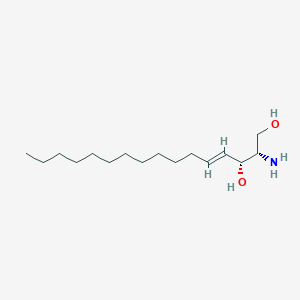

![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester](/img/structure/B1141325.png)
![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)
